Regioisomeric Identity Differs from the 6-Bromo-8-methyl Isomer, Impacting Synthetic Utility
The target compound (CAS 1029421-37-1) is the 7-bromo-8-methyl regioisomer. Its closest commercially available regioisomer, 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 121564-97-4), has the bromine atom at the 6-position, resulting in different atomic distances and vectors to the benzoxazinone core . While both share the same molecular formula (C9H8BrNO2, MW 242.07) and a purity specification of 95%, the 7-bromo substitution pattern provides a distinct exit vector for the elaboration of aryl-substituted libraries via transition-metal-catalyzed cross-coupling, as demonstrated in the synthesis of 7-aryl-benzoxazinone derivatives using Suzuki coupling [1].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | 7-Bromo-8-methyl substitution |
| Comparator Or Baseline | 6-Bromo-8-methyl substitution (CAS 121564-97-4); 8-Bromo (CAS N/A) substitution also reported |
| Quantified Difference | Different exit vector geometry; no direct comparative activity data available |
| Conditions | Not applicable (structural comparison only) |
Why This Matters
Selection of the correct regioisomer is critical for the fidelity of structure-activity relationship studies and the generation of patentable chemical matter.
- [1] Yu, E.-A., et al. (n.d.). Solid-phase synthesis of drug-like 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives using a microwave-promoted cyclization. Korean Chemical Society. View Source
